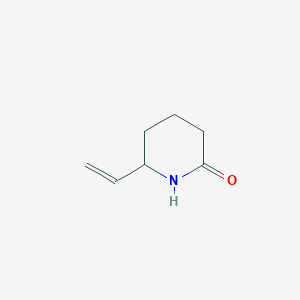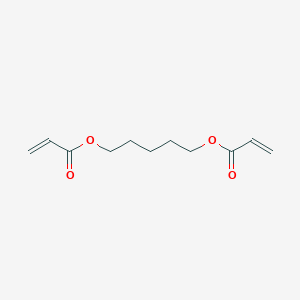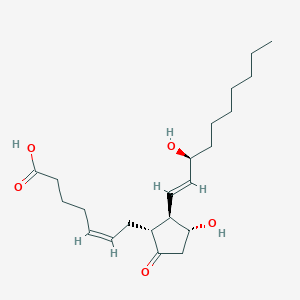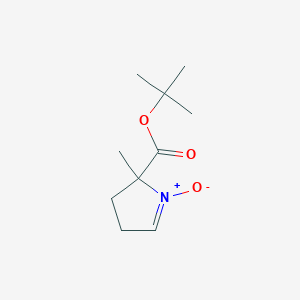
(S)-(4-Methoxyphenyl)hydroxyacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(4-Methoxyphenyl)hydroxyacetonitrile, also known as (S)-MPHCN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a chiral building block that can be used for the synthesis of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (S)-MPHCN is not fully understood. However, it is believed to act as a chiral building block that can be incorporated into various drugs and agrochemicals. The chiral nature of (S)-MPHCN allows for the production of single enantiomer drugs, which can have higher efficacy and fewer side effects than racemic mixtures.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (S)-MPHCN. However, studies have shown that it can be used as a chiral building block in the synthesis of various drugs and agrochemicals. The use of (S)-MPHCN in drug synthesis can result in single enantiomer drugs, which can have higher efficacy and fewer side effects than racemic mixtures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (S)-MPHCN in lab experiments include its high yield synthesis method, its versatility as a chiral building block, and its potential applications in various scientific research areas. However, the limitations of using (S)-MPHCN in lab experiments include its limited information on biochemical and physiological effects and its potential toxicity.
Direcciones Futuras
There are several future directions for the scientific research of (S)-MPHCN. These include:
1. Further studies on the biochemical and physiological effects of (S)-MPHCN.
2. Development of new synthesis methods for (S)-MPHCN to improve its yield and purity.
3. Exploration of new scientific research areas where (S)-MPHCN can be used as a chiral building block.
4. Investigation of the potential toxicity of (S)-MPHCN and its derivatives.
5. Development of new drugs and agrochemicals using (S)-MPHCN as a chiral building block.
Conclusion:
(S)-(4-Methoxyphenyl)hydroxyacetonitrile is a chiral building block that has gained significant attention in the field of scientific research due to its potential applications in various areas. The synthesis method of (S)-MPHCN has been optimized to produce it in large quantities, making it readily available for scientific research. It has potential applications in the synthesis of various pharmaceuticals and agrochemicals. The future directions for scientific research of (S)-MPHCN include further studies on its biochemical and physiological effects, development of new synthesis methods, exploration of new scientific research areas, investigation of its potential toxicity, and development of new drugs and agrochemicals.
Métodos De Síntesis
The synthesis of (S)-MPHCN involves the reaction of 4-methoxybenzyl cyanide with ethyl chloroacetate in the presence of a chiral catalyst. The reaction produces (S)-MPHCN as a single enantiomer with a high yield. The synthesis method has been optimized to produce (S)-MPHCN in large quantities, making it readily available for scientific research.
Aplicaciones Científicas De Investigación
(S)-MPHCN has been used in various scientific research applications, including the synthesis of pharmaceuticals and agrochemicals. It is a versatile chiral building block that can be used in the synthesis of various drugs, such as antihypertensive agents, antitumor agents, and anti-inflammatory agents. It is also used in the synthesis of agrochemicals, such as insecticides and herbicides.
Propiedades
Número CAS |
139406-83-0 |
|---|---|
Fórmula molecular |
C9H9NO2 |
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
(2S)-2-hydroxy-2-(4-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C9H9NO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,1H3/t9-/m1/s1 |
Clave InChI |
WLDAAMXETLHTER-SECBINFHSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)[C@@H](C#N)O |
SMILES |
COC1=CC=C(C=C1)C(C#N)O |
SMILES canónico |
COC1=CC=C(C=C1)C(C#N)O |
Sinónimos |
(S)-(+)-4-METHOXY-MANDELONITRILE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Difluoro-5-[4-(4-pentylcyclohexyl)cyclohexyl]benzene](/img/structure/B158922.png)

![(4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B158925.png)

![pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate], dioxalate](/img/structure/B158932.png)



![3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene](/img/structure/B158940.png)




